FR 180204

Catalog No.
S548759
CAS No.
865362-74-9
M.F
C18H13N7
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FR 180204

CAS Number

865362-74-9

Product Name

FR 180204

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

FR 180204, FR-180204, FR180204

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N

Description

The exact mass of the compound 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine is 327.12324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure

    The molecule belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyridine and pyrazolo[3,4-c]pyridazine rings linked together. These rings are known to be present in various bioactive molecules [].

  • Drug Discovery

    Scientists are actively exploring new heterocyclic structures for their potential as drug candidates. The presence of these specific rings in 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine might warrant investigation for its biological activity in various disease targets [, ].

  • Availability for Research

FR 180204 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). It was discovered by Ohori and colleagues, who characterized its ability to inhibit the kinase activity of these proteins, which are critical in various signaling pathways related to cell growth and differentiation. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in biochemical research and potential therapeutic applications .

The chemical structure of FR 180204 allows it to interact specifically with the ATP-binding site of ERK1 and ERK2, leading to competitive inhibition. The binding affinity is characterized by Ki values of approximately 0.31 μM for ERK1 and 0.14 μM for ERK2. Lineweaver-Burk plots have been utilized to analyze the kinetics of this interaction, confirming its competitive nature .

FR 180204 has demonstrated various biological activities, primarily through its inhibition of ERK signaling pathways. It effectively blocks ERK-mediated signaling from transforming growth factor-beta (TGF-β) to activator protein-1 (AP-1), with an IC50 value of 3.1 μM . Additionally, studies have shown that it can attenuate delayed-type hypersensitivity in collagen-immunized mice, indicating potential applications in inflammatory diseases .

FR 180204 is primarily used in research settings to study the role of ERK signaling in various biological processes and diseases. Its selective inhibition makes it particularly useful for exploring therapeutic strategies against cancers and inflammatory conditions where ERK pathways are dysregulated. Additionally, it serves as a valuable tool compound for drug discovery aimed at developing new ERK inhibitors .

Interaction studies have highlighted the specificity of FR 180204 towards ERK1 and ERK2 compared to other kinases such as p38-alpha and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK). For instance, it exhibits over 30-fold selectivity for ERK over p38-alpha, with IC50 values indicating much weaker inhibition for these kinases (IC50 = 8700 nM for MEK1) . This selectivity is crucial for minimizing off-target effects in experimental settings.

Several compounds share structural or functional similarities with FR 180204, particularly within the category of ERK inhibitors. Below is a comparison highlighting their unique features:

Compound NameSelectivityIC50 (ERK1/ERK2)Unique Features
FR 180204High0.31/0.14 μMSelective for ERK; attenuates hypersensitivity
U0126Moderate~0.5 μMBroadly inhibits MEK; less selective
PD0325901High~0.01 μMMore potent against MEK; used in clinical trials
VX-11eModerate~0.5 μMDual inhibition of MEK and ERK; used in cancer research

FR 180204's unique profile lies in its high selectivity for ERK over other kinases, which minimizes potential side effects during experimental applications compared to other compounds like U0126 or PD0325901 that may interact with multiple targets .

FR 180204 functions as a potent ATP-competitive inhibitor of ERK1 and ERK2, exhibiting exceptional binding affinity and selectivity profiles that distinguish it from other kinase inhibitors [1] [3]. The compound demonstrates remarkable potency against its target kinases, with IC50 values of 0.51 μM for ERK1 and 0.33 μM for ERK2 in enzymatic assays [4] [1]. More importantly, the inhibition constants (Ki values) reveal even tighter binding, with Ki values of 0.31 μM and 0.14 μM for ERK1 and ERK2, respectively [1] [2].

The ATP-competitive nature of FR 180204 inhibition was conclusively demonstrated through Lineweaver-Burk analysis, which revealed characteristic patterns consistent with competitive inhibition kinetics [1] [2] [5]. This analysis showed that FR 180204 competes directly with ATP for binding to the nucleotide-binding site, effectively blocking the kinase's catalytic activity by preventing ATP binding and subsequent phosphoryl transfer reactions [5].

The selectivity profile of FR 180204 is particularly noteworthy, demonstrating approximately 30-fold selectivity for ERK over p38α (IC50 = 10 μM) and showing minimal activity against a broad panel of kinases including MEK1, MKK4, IKKα, PKCα, Src, Syk, and PDGFα at concentrations up to 30 μM [6] [3] [7]. This exceptional selectivity profile makes FR 180204 an invaluable research tool for dissecting ERK-specific signaling pathways without significant off-target effects.

Binding Kinetics and Affinity Constants

The binding kinetics of FR 180204 reveal rapid association and dissociation rates characteristic of type-I kinase inhibitors, contrasting with the slower binding kinetics observed for some other ERK inhibitors [8]. Biolayer interferometry measurements demonstrate that FR 180204 exhibits fast kinetic behavior with association and dissociation rates that allow for rapid equilibration with its target kinases [8].

Comprehensive kinase selectivity profiling revealed that FR 180204 binds to ERK1 and ERK2 with dissociation constants (Kd) of 160 nM and 420 nM, respectively [4] [9]. These binding affinity measurements correlate well with the functional inhibition data, confirming the direct relationship between binding affinity and inhibitory potency. The compound shows significantly weaker binding to related kinases, with Kd values of 8.7 μM for MEK1, 1.2 μM for EGFR, and 1.4 μM for p38α [9].

The binding cooperativity studies suggest that FR 180204 binding to the ATP site influences the overall conformational dynamics of the kinase, potentially affecting substrate binding through allosteric mechanisms [10] [11]. This phenomenon highlights the interconnected nature of kinase domain architecture and the potential for ATP-competitive inhibitors to modulate kinase function beyond simple catalytic blockade.

Molecular Interactions with ERK Binding Site

The molecular basis for FR 180204's selectivity and potency lies in its sophisticated network of interactions within the ERK ATP-binding pocket [1] [12] [5]. X-ray crystallographic analysis of the human ERK2-FR180204 complex revealed that the inhibitor establishes multiple critical contacts that collectively determine its binding affinity and selectivity profile.

The pyrazolopyridazine core of FR 180204 serves as the primary hinge-binding element, with the 2-nitrogen atom forming a crucial hydrogen bond with the main chain amide NH of Met108 in the hinge region [5]. This interaction anchors the molecule within the ATP-binding site and mimics the adenine ring interactions observed in ATP binding. Additionally, the 3-amino group of the pyrazolopyridazine ring establishes dual hydrogen bonding interactions with both the side chain carbonyl of Gln105 and the main chain carbonyl of Asp106 [1] [12] [5].

A particularly significant interaction involves the 3-position nitrogen of the pyrazolopyridine ring, which forms a hydrogen bond with the side chain amino group of Lys54 [5]. This interaction is believed to be crucial for inhibitor potency, as it mimics the critical interaction between Lys54 and the phosphate moiety of ATP that is essential for normal ATP binding and catalysis [5].

The compound also engages in novel hydrophobic interactions that contribute to its binding affinity and selectivity. The pyrazolopyridazine ring participates in CH-π interactions with Leu156, while the pyrazolopyridine ring forms SH-π interactions with Cys166 [5]. These hydrophobic contacts provide additional binding energy and help position the inhibitor optimally within the binding pocket.

X-Ray Crystallography Structural Analysis

The high-resolution X-ray crystal structure of the ERK2-FR180204 complex (PDB ID: 1TVO) provides definitive structural evidence for the binding mode and molecular interactions of this selective inhibitor [1] [12] [13]. The crystallographic analysis revealed that FR 180204 binds to the kinase hinge region through its pyrazolopyridazine moiety, specifically engaging the 3-amino group and the 2-nitrogen atom in critical hydrogen bonding interactions [9] [5].

The crystal structure demonstrates that FR 180204 occupies the ATP-binding pocket in a manner that closely mimics ATP binding while establishing unique selectivity-determining contacts [12]. The inhibitor adopts a relatively planar conformation that allows optimal complementarity with the flat, hydrophobic surface of the ATP-binding cleft. The electron density maps clearly define the inhibitor's position and confirm the predicted interaction pattern derived from structure-activity relationship studies.

Structural comparison with other kinase-inhibitor complexes reveals that the specific geometry and chemical nature of the ERK ATP-binding pocket creates a unique binding environment that favors FR 180204 binding over other kinases [14]. The crystal structure validates the competitive inhibition mechanism and provides a molecular rationale for the compound's exceptional selectivity profile.

The crystallographic data also reveals important conformational changes in the kinase upon inhibitor binding, particularly in the activation loop and other mobile regions that undergo conformational adjustments to accommodate the inhibitor [12]. These structural insights have proven invaluable for understanding the molecular basis of kinase selectivity and have informed subsequent inhibitor design efforts.

Role of Q105, D106, L156, and C166 in ATP-Binding Pocket

The four key residues Q105, D106, L156, and C166 play distinct but complementary roles in creating the unique binding environment that confers FR 180204's selectivity and potency [1] [2] [12]. These residues collectively form a binding pocket that is optimally shaped and chemically complementary to the FR 180204 structure.

Glutamine 105 serves as the gatekeeper residue and plays a particularly crucial role in determining inhibitor selectivity [5]. The side chain of Gln105 forms a direct hydrogen bond with the 3-amino group of FR 180204's pyrazolopyridazine ring, and this interaction is believed to be a major determinant of the compound's selectivity for ERK over other kinases. The polar nature of the glutamine gatekeeper residue creates a favorable environment for the hydrogen bonding interaction that is not replicated in kinases with different gatekeeper residues.

Aspartic acid 106 contributes to inhibitor binding through its main chain carbonyl oxygen, which serves as a hydrogen bond acceptor for the 3-amino group of FR 180204 [1] [12]. This interaction helps stabilize the inhibitor's binding orientation and contributes to the overall binding affinity. The precise positioning of Asp106 relative to other binding pocket residues creates the optimal geometry for this interaction.

Leucine 156 provides critical hydrophobic contacts through CH-π interactions with the pyrazolopyridazine ring system [5]. These interactions contribute binding energy and help position the inhibitor within the hydrophobic environment of the ATP-binding pocket. The specific positioning and chemical nature of Leu156 create a hydrophobic surface that is complementary to the inhibitor's aromatic ring system.

Cysteine 166 engages in SH-π interactions with the pyrazolopyridine ring of FR 180204, providing additional hydrophobic stabilization [5]. The unique chemical properties of the cysteine sulfur atom allow for specialized interactions that are not possible with other amino acid residues, contributing to the inhibitor's binding specificity. These sulfur-aromatic interactions represent a relatively uncommon but important binding motif in protein-ligand interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

327.12324344 g/mol

Monoisotopic Mass

327.12324344 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4C7X7GV82C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

ERK inhibitor II

Dates

Last modified: 08-15-2023
1: Dirican A, Atmaca H, Bozkurt E, Erten C, Karaca B, Uslu R. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway. Clin Transl Oncol. 2014 Jul 25. [Epub ahead of print] PubMed PMID: 25060568.
2: Sreekanth GP, Chuncharunee A, Sirimontaporn A, Panaampon J, Srisawat C, Morchang A, Malakar S, Thuwajit P, Kooptiwut S, Suttitheptumrong A, Songprakhon P, Noisakran S, Yenchitsomanus PT, Limjindaporn T. Role of ERK1/2 signaling in dengue virus-induced liver injury. Virus Res. 2014 Aug 8;188:15-26. doi: 10.1016/j.virusres.2014.03.025. Epub 2014 Apr 1. PubMed PMID: 24704674.
3: Yuen N, Lam TI, Wallace BK, Klug NR, Anderson SE, O'Donnell ME. Ischemic factor-induced increases in cerebral microvascular endothelial cell Na/H exchange activity and abundance: evidence for involvement of ERK1/2 MAP kinase. Am J Physiol Cell Physiol. 2014 May 15;306(10):C931-42. doi: 10.1152/ajpcell.00021.2013. Epub 2014 Mar 19. PubMed PMID: 24647544; PubMed Central PMCID: PMC4024711.
4: Bilsland AE, Stevenson K, Liu Y, Hoare S, Cairney CJ, Roffey J, Keith WN. Mathematical model of a telomerase transcriptional regulatory network developed by cell-based screening: analysis of inhibitor effects and telomerase expression mechanisms. PLoS Comput Biol. 2014 Feb 13;10(2):e1003448. doi: 10.1371/journal.pcbi.1003448. eCollection 2014 Feb. PubMed PMID: 24550717; PubMed Central PMCID: PMC3923661.
5: Choi NY, Choi H, Park HH, Lee EH, Yu HJ, Lee KY, Joo Lee Y, Koh SH. Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells. Brain Res. 2014 Mar 10;1551:1-12. doi: 10.1016/j.brainres.2014.01.016. Epub 2014 Jan 16. PubMed PMID: 24440775.
6: Thaler CD, Miyata H, Haimo LT, Cardullo RA. Waveform generation is controlled by phosphorylation and swimming direction is controlled by Ca2+ in sperm from the mosquito Culex quinquefasciatus. Biol Reprod. 2013 Dec 12;89(6):135. doi: 10.1095/biolreprod.113.109488. Print 2013 Dec. PubMed PMID: 24108305.
7: Anastassiadis T, Duong-Ly KC, Deacon SW, Lafontant A, Ma H, Devarajan K, Dunbrack RL Jr, Wu J, Peterson JR. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor. J Biol Chem. 2013 Sep 27;288(39):28068-77. doi: 10.1074/jbc.M113.505032. Epub 2013 Aug 9. PubMed PMID: 23935097; PubMed Central PMCID: PMC3784719.
8: Sunaga N, Kaira K, Imai H, Shimizu K, Nakano T, Shames DS, Girard L, Soh J, Sato M, Iwasaki Y, Ishizuka T, Gazdar AF, Minna JD, Mori M. Oncogenic KRAS-induced epiregulin overexpression contributes to aggressive phenotype and is a promising therapeutic target in non-small-cell lung cancer. Oncogene. 2013 Aug 22;32(34):4034-42. doi: 10.1038/onc.2012.402. Epub 2012 Sep 10. PubMed PMID: 22964644.
9: Doghman M, Lalli E. Efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 in a preclinical model of adrenocortical carcinoma. Mol Cell Endocrinol. 2012 Nov 25;364(1-2):101-4. doi: 10.1016/j.mce.2012.08.014. Epub 2012 Aug 31. PubMed PMID: 22960230.
10: Ragusa M, Statello L, Maugeri M, Majorana A, Barbagallo D, Salito L, Sammito M, Santonocito M, Angelica R, Cavallaro A, Scalia M, Caltabiano R, Privitera G, Biondi A, Di Vita M, Cappellani A, Vasquez E, Lanzafame S, Tendi E, Celeste S, Di Pietro C, Basile F, Purrello M. Specific alterations of the microRNA transcriptome and global network structure in colorectal cancer after treatment with MAPK/ERK inhibitors. J Mol Med (Berl). 2012 Dec;90(12):1421-38. doi: 10.1007/s00109-012-0918-8. Epub 2012 Jun 4. PubMed PMID: 22660396.

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